Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the thiophene ring, an ethyl ester group, and an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate typically involves the acylation of 2,5-dichlorothiophene. One common method is the reaction of 2,5-dichlorothiophene with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoacetate moiety, converting it to the corresponding alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH) are typical.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents, making them of interest in biological studies.
Industry: The compound is used in the synthesis of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate and its derivatives often involves interactions with biological macromolecules. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
- 3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides
- 2-(3-(2,5-Dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles
Comparison: Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its difluoroacetate analog, it may exhibit different reactivity in substitution reactions due to the absence of fluorine atoms. The pyrazole and thiazole derivatives, on the other hand, introduce additional heterocyclic rings, which can enhance biological activity and provide new avenues for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-2-13-8(12)6(11)4-3-5(9)14-7(4)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEPVHXRDFHYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(SC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407144 | |
Record name | Ethyl (2,5-dichlorothiophen-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32766-64-6 | |
Record name | Ethyl (2,5-dichlorothiophen-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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